molecular formula C9H6Br3N3 B6362102 3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240572-09-1

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole

Cat. No. B6362102
CAS RN: 1240572-09-1
M. Wt: 395.88 g/mol
InChI Key: AXNPVPCAVDANKO-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole (DBT) is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic aromatic compound containing a five-member ring of three carbon atoms, a nitrogen atom, and a bromine atom. DBT is known for its unique properties, such as its high solubility in water, low toxicity, and its ability to form strong complexes with metal ions.

Scientific Research Applications

Synthesis and Material Applications

Synthesis of Dibromo-triazoles and Their Amination

Dibromo-triazoles, including 3,5-Dibromo-1H-1,2,4-triazole, are synthesized from 1H-1,2,4-triazole using bromine or N-bromosuccinimide. These compounds serve as important functional materials due to their high biological activity, low toxicity, and systemic nature. Their amino derivatives, synthesized through reactions with hydroxylamine-O-sulphonic acid, have potential applications in medicinal chemistry, bio-conjugation, and materials chemistry (H.-X. Yu et al., 2014).

Reactions with NH-azoles

The reaction of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles leads to the formation of azolylmethyl-dibromo-dihydrothiazolo-triazoles, showcasing the chemical versatility of dibromo-triazoles in synthesizing complex heterocyclic compounds (F. A. Khaliullin et al., 2014).

Antimicrobial Applications

Synthesis and Antimicrobial Activities

Some 1,2,4-triazole derivatives have been synthesized and tested for antimicrobial activities. These derivatives, including 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones, exhibit good to moderate activities against various test microorganisms, indicating the potential of dibromo-triazole derivatives in developing new antimicrobial agents (H. Bektaş et al., 2007).

New Triazole and Triazolothiadiazine Derivatives

The synthesis of novel 1,2,4-triazole and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives as potential antimicrobial agents further underscores the significance of dibromo-triazoles in medicinal chemistry. These compounds have shown significant antimicrobial activity, indicating their importance in the development of new therapeutic agents (Zafer Asim Kaplancikli et al., 2008).

properties

IUPAC Name

3,5-dibromo-1-[(2-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3/c10-7-4-2-1-3-6(7)5-15-9(12)13-8(11)14-15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNPVPCAVDANKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=NC(=N2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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